molecular formula C15H22N4O3S B5558811 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide

1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide

Cat. No. B5558811
M. Wt: 338.4 g/mol
InChI Key: JSLFUMJSLORITC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide typically involves complex reactions. For example, Şahin et al. (2012) synthesized a related compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, through a series of reactions including single-crystal X-ray diffraction and density functional theory optimization (Şahin, Özkan, Köksal, & Işık, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods provide detailed information on the structural properties of the compound (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds in this class typically exhibit a range of chemical reactions and properties, including the formation of specific crystal structures and hydrogen bonding interactions, which contribute to their stability and reactivity.

Physical Properties Analysis

The physical properties of similar compounds, such as crystal system, unit cell parameters, and intermolecular interactions, have been studied using X-ray diffraction and other methods, providing insights into their stability and molecular interactions (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including their biological activity, are often evaluated through various biochemical and pharmacological assays. For instance, Krasavin et al. (2014) investigated the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating their role as tubulin inhibitors (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, & Hamel, 2014).

Scientific Research Applications

Synthesis and Characterization

  • Development of Enantioselective Processes : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists outlines advanced enantioselective methods for preparing complex organic compounds. These methods demonstrate the pharmaceutical industry's interest in creating more efficient and scalable processes for drug synthesis, possibly applicable to compounds similar to 1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide (Cann et al., 2012).

Biological Activity

  • Tuberculostatic Activity : The synthesis and evaluation of certain oxadiazole and triazole derivatives have been explored for their tuberculostatic properties. These studies show the potential for designing compounds with specific antimicrobial activities, hinting at the possible applications of similar structures in treating infectious diseases (Foks et al., 2004).

  • Antiproliferative Agents : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides reveals a new class of antiproliferative agents acting as tubulin inhibitors. This suggests the relevance of the oxadiazol group in developing therapeutic agents targeting cancer cell proliferation (Krasavin et al., 2014).

  • Antimicrobial Studies : The synthesis of amide derivatives of quinolone and their subsequent evaluation for antibacterial activity showcase the process of identifying and testing novel compounds for antimicrobial properties. These efforts reflect the broader research trends towards discovering new drugs to combat resistant microbial strains (Patel et al., 2007).

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-23-9-12-17-13(22-18-12)8-16-14(20)10-4-6-19(7-5-10)15(21)11-2-3-11/h10-11H,2-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLFUMJSLORITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide

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